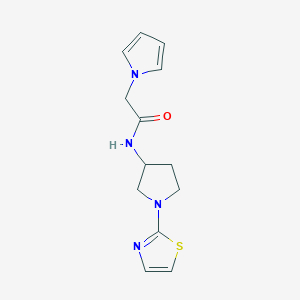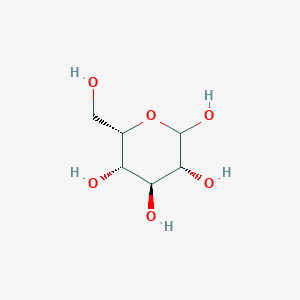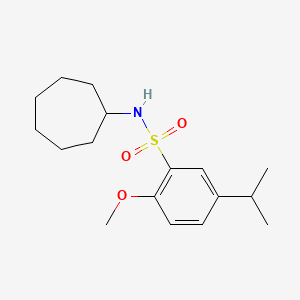
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is a chemical compound with the CAS Number: 439097-53-7 . It has a molecular weight of 297.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H5Cl2F3N4/c10-3-1-5-6 (2-4 (3)11)17-8 (18-15)7 (16-5)9 (12,13)14/h1-2H,15H2, (H,17,18) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 297.07 .Applications De Recherche Scientifique
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline has been studied extensively due to its potential applications in the scientific research field. It has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. In addition, this compound has been found to be a promising candidate for the development of new drugs and treatments. It has been studied as a potential treatment for a variety of diseases, including cancer, HIV/AIDS, and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline is complex and not fully understood. However, it is believed to act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes. In addition, this compound has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory leukotrienes, as well as the activity of cytochrome P450. In addition, this compound has been found to possess anti-inflammatory, antimicrobial, and anticancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has been found to possess a wide range of biological activities. In addition, this compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of this compound in laboratory experiments. It is not water soluble, which can limit its use in certain experiments. In addition, this compound is toxic, and care must be taken to avoid exposure to it.
Orientations Futures
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline has a wide range of potential applications and future directions. It could be used in the development of new drugs and treatments for a variety of diseases, including cancer, HIV/AIDS, and Alzheimer’s disease. In addition, this compound could be used in the development of new diagnostic tools and biomarkers for a variety of diseases. Finally, this compound could be used to study the effects of other compounds on biological systems, as well as to study the mechanisms of action of these compounds.
Méthodes De Synthèse
6,7-Dichloro-2-hydrazino-3-(trifluoromethyl)quinoxaline can be synthesized by a variety of methods, including the reaction of 2-hydrazino-3-(trifluoromethyl)quinoxaline with dichloroethylamine, followed by the addition of an acid catalyst. This reaction yields a product with a yield of approximately 80-85%. Other methods of synthesis include the reaction of 2-chloro-3-(trifluoromethyl)quinoxaline with dichloroethylamine and the addition of an acid catalyst, followed by the addition of a base.
Safety and Hazards
Propriétés
IUPAC Name |
[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3N4/c10-3-1-5-6(2-4(3)11)17-8(18-15)7(16-5)9(12,13)14/h1-2H,15H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJPLIXNNSXNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-methoxyphenyl)ethyl]-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2950490.png)
![3-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2950492.png)


![4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950496.png)

![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2950498.png)


![11-(3,4-Dimethylphenyl)-5-{[(4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2950501.png)



